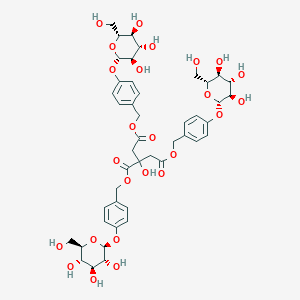

Parishin

Descripción

Propiedades

IUPAC Name |

tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKQPGOKTKQHQG-SHGJSZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation Methodologies and Advanced Characterization of Parishin Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules, including Parishin compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR data are essential for assigning signals to specific atoms within the molecule and establishing connectivity acs.orgnih.govnih.govnd.edursc.org.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present, their chemical environments, and their multiplicity, which is indicative of neighboring atoms nih.govnd.edursc.org. For instance, chemical shifts and coupling constants in ¹H NMR spectra help identify aromatic protons, aliphatic protons, and protons on carbons bearing electronegative atoms. ¹³C NMR spectra reveal the different types of carbon atoms, including those in carboxyl groups, ester carbons, and oxygenated methines, as indicated by their characteristic chemical shifts mdpi.com.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and the construction of the molecular skeleton nd.edu. HMBC correlations, for example, can link protons to carbons several bonds away, which is particularly useful for establishing the connections between different structural units, such as the linkage of aromatic rings to a central citrate (B86180) or other core structures in Parishin derivatives acs.orgmdpi.com. The absolute configurations of some compounds have been determined through time-dependent density functional theory (TD-DFT) calculations of their electronic circular dichroism (ECD) spectra, which are often guided by NMR data researchgate.net.

High-Resolution Mass Spectrometry (HR-ESI-MS, QTOF-MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), particularly coupled with Electrospray Ionization (ESI) and utilizing technologies like Quadrupole Time-of-Flight (QTOF) analyzers, is indispensable for confirming the molecular formula of isolated Parishin compounds and investigating their fragmentation pathways acs.orgnih.govcgl.org.cncaymanchem.comuni.luctdbase.orgresearchgate.netnih.govhpst.cz.

HR-ESI-MS provides accurate mass measurements of the molecular ion or adducts, allowing for the precise determination of the elemental composition mdpi.comresearchgate.net. QTOF-MS offers high resolution and mass accuracy, which is crucial for differentiating between compounds with very similar nominal masses. The detection of deprotonated molecular ion peaks, such as [M − H]⁻, is commonly reported for Parishin compounds mdpi.com.

Tandem mass spectrometry (MS/MS) experiments, often performed using QTOF instruments, provide fragmentation patterns that yield structural information. By analyzing the fragment ions, researchers can deduce the substructures present in the molecule and understand how the molecule breaks apart under the ionization conditions nih.govhpst.czuni-saarland.de. This fragmentation analysis is vital for confirming the connectivity established by NMR and identifying characteristic substructures, such as the loss of glycosyl moieties or other functional groups mdpi.comresearchgate.net. For instance, fragment ion peaks can indicate the presence of gastrodin (B1674634) moieties or the loss of specific acidic groups mdpi.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the chromophores present in Parishin compounds nih.govcaymanchem.com. Chromophores are structural features within a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum, typically involving π → π* or n → π* electronic transitions vscht.czslideshare.netlibretexts.orgyoutube.comresearchgate.net.

Many Parishin compounds contain phenolic and aromatic moieties, which act as chromophores and exhibit characteristic absorption maxima (λmax) in the UV region caymanchem.comcaymanchem.com. Measuring the UV-Vis spectrum of a Parishin compound provides information about the presence and nature of conjugated systems and aromatic rings libretexts.orgyoutube.com. For example, Parishin A is reported to have a λmax at 223 nm, and Parishin B at 224 nm caymanchem.comcaymanchem.com. These absorption characteristics are valuable for identifying and quantifying Parishin compounds, particularly when coupled with chromatographic techniques mdpi.com.

Chromatographic Techniques for Isolation, Purification, and Identification (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC))

Chromatographic techniques are essential for the isolation, purification, and identification of Parishin compounds from complex natural sources like Gastrodia elata acs.orgmdpi.comnih.govcgl.org.cncaymanchem.comuni.lucaymanchem.comnih.govnih.govwaters.comresearchgate.netchromatographyonline.com. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used due to their high resolution and efficiency nih.govwaters.com.

HPLC and UHPLC are utilized in both analytical and preparative scales. Analytical HPLC/UHPLC is used to monitor the separation process, assess purity, and identify compounds by comparing retention times with standards mdpi.comchromatographyonline.com. Preparative HPLC is employed to isolate larger quantities of pure compounds for structural elucidation and biological testing nih.govresearchgate.netchromatographyonline.com.

Various stationary phases and mobile phase systems are used depending on the polarity and chemical properties of the specific Parishin compound being targeted. Reverse-phase HPLC is commonly applied for the separation of relatively polar compounds like phenolic glycosides nih.gov. The use of UV-Vis detectors is standard in HPLC/UHPLC for detecting Parishin compounds based on their characteristic absorbance mdpi.comchromatographyonline.com. Coupling HPLC or UHPLC with mass spectrometry (HPLC-MS or UHPLC-MS) is a powerful approach for online identification and characterization, providing both chromatographic separation and mass information mdpi.comresearchgate.net. This hyphenated technique allows for rapid screening and identification of known and novel Parishin derivatives within complex extracts researchgate.net.

Stereochemical Determination Methodologies (e.g., Electronic Circular Dichroism (ECD) Calculations)

Determining the stereochemistry, including the absolute configuration, of chiral Parishin compounds is a critical aspect of their characterization acs.org. While NMR can provide information about relative stereochemistry through coupling constants and NOE correlations, determining absolute configuration often requires additional techniques.

Electronic Circular Dichroism (ECD) spectroscopy, combined with theoretical calculations, is a powerful method for determining the absolute configuration of chiral molecules acs.orgresearchgate.netmdpi-res.comnih.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The experimental ECD spectrum is then compared to theoretically calculated ECD spectra for different possible stereoisomers acs.orgresearchgate.netnih.gov.

Theoretical ECD calculations are typically performed using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), on computationally generated low-energy conformers of the molecule acs.orgresearchgate.netnih.gov. By comparing the experimental and calculated ECD curves, the absolute configuration can be assigned acs.orgresearchgate.netnih.gov. This approach has been successfully applied to determine the stereochemistry of Parishin derivatives acs.orgresearchgate.net.

Biosynthesis and Biotransformation Pathways of Parishin Compounds

Primary Biosynthetic Pathways of Parishin and Related Phenolic Glucosides (e.g., Phenylalanine Pathway)

Parishin compounds and related phenolic glucosides like gastrodin (B1674634) are natural products found in plants such as Gastrodia elata and Maclura tricuspidata. mdpi.comresearchgate.net Gastrodin, a phenolic glycoside, serves as a fundamental building block for the more complex parishin structures. frontiersin.org The biosynthesis of phenolic compounds in plants commonly proceeds through the shikimate pathway, leading to aromatic amino acids like phenylalanine, which then enter the phenylpropanoid pathway. This pathway is a well-established route for the production of various phenolic compounds, including phenolic glucosides. While specific, detailed enzymatic steps for the biosynthesis of parishin from the phenylalanine pathway in Gastrodia elata are not extensively detailed in the provided literature, the presence of parishin and gastrodin as phenolic glucosides suggests their biosynthesis likely involves these general plant metabolic routes responsible for phenol (B47542) formation. nih.govresearchgate.net

Enzymatic Biotransformation and Hydrolysis of Parishin Analogues (e.g., GeCXE9)

Enzymatic processes play a significant role in the biotransformation and hydrolysis of parishin compounds, particularly in Gastrodia elata. A key enzyme identified in this process is GeCXE9, a carboxyesterase found in G. elata. nih.govresearchgate.netresearcher.life GeCXE9 has been shown to catalyze the hydrolysis of parishin A. nih.govresearchgate.net

Research indicates that GeCXE9 can facilitate the hydrolysis of parishin A through two distinct pathways, resulting in the production of both parishin B and parishin C. nih.govresearchgate.net In contrast, in the absence of GeCXE9, parishin A is hydrolyzed primarily, or solely, to parishin B. nih.govresearchgate.netresearchgate.net This finding underscores the critical influence of GeCXE9 in directing the metabolic fate of phenols within G. elata. nih.govresearchgate.net Beyond specific plant enzymes, general enzymatic approaches utilizing esterases or lipases have also been explored for the conversion of parishin to gastrodin. google.com

In Vivo and In Vitro Metabolic Pathways (e.g., Hydrolyzation, Oxidation, Sulfation, Glucuronidation)

Parishin compounds undergo significant metabolic transformations in both in vitro and in vivo biological systems. mdpi.comresearchgate.netresearchgate.netnih.gov Studies, particularly in rat models, have elucidated several key metabolic pathways. researchgate.netnih.gov

The primary metabolic processes identified for parishin include hydrolyzation, oxidation, sulfation, and glucuronidation. researchgate.netnih.gov Hydrolysis appears to be an initial and crucial step, with parishin acting as a prodrug that is hydrolyzed before it is absorbed into the bloodstream. researchgate.netnih.gov The main product of this hydrolysis is gastrodin, which then undergoes further metabolic processing. researchgate.netnih.gov

In vivo investigations utilizing techniques such as ultra-high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UHPLC/Q-TOF MS) have led to the detection and identification of numerous parishin metabolites. researchgate.netnih.gov For instance, fourteen metabolites of parishin (comprising seven hydrolyzates and seven derivatives of gastrodin) were identified in the plasma and urine of rats following intragastric administration of parishin. researchgate.netnih.gov These findings highlight the complexity of parishin metabolism in living organisms. Other related metabolic processes, such as deglycosylation and glycine (B1666218) conjugation, have also been noted in the context of similar phenolic compounds, suggesting potential relevance to parishin metabolism as well. researchgate.netresearchgate.net The process of glucuronidation involves the conjugation with glucuronic acid, often derived from UDP-glucuronic acid, which can originate from glycogen (B147801) stores. nih.gov Oxidation reactions in drug metabolism are frequently catalyzed by enzymes such as those in the cytochrome P450 family.

Interconversion of Parishin Derivatives and Formation of Active Metabolites (e.g., Gastrodin)

A significant aspect of parishin biotransformation is the interconversion between different parishin derivatives and their conversion into active metabolites, most notably gastrodin. Parishin A is known to be metabolized in vivo into gastrodin, along with other parishin derivatives such as parishin B and parishin C, and the aglycone 4-hydroxybenzyl alcohol (4-HBA). glpbio.comcaymanchem.com In vivo studies have also indicated the formation of parishin E and parishin G from parishin. researchgate.netsemanticscholar.orgmdpi.com

The hydrolysis of parishin A, influenced by enzymes like GeCXE9, directly contributes to the formation of parishin B and parishin C. nih.govresearchgate.netresearchgate.net Gastrodin is widely considered a major and highly active component of Gastrodia elata and a primary active metabolite derived from parishin. frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net The conversion of parishin to gastrodin has been quantified in pharmacokinetic studies; for example, approximately 50% conversion of parishin to gastrodin was observed after intravenous administration in rats. nih.gov

While gastrodin is a principal active metabolite, parishin and its derivatives like parishin B are also considered to possess potential biological activities based on their considerable concentrations observed in vivo. researchgate.netmdpi.com Research into the activities of specific parishin derivatives is ongoing, with studies exploring the effects of compounds like parishin B on processes such as breast cancer lung metastasis and parishin C on cognitive function in animal models. frontiersin.orgmdpi.com

Data Table: Observed In Vivo Biotransformation of Parishin A in Rats

| Administered Compound | Detected Metabolites (Examples) | Metabolic Processes Involved (Examples) | Reference |

| Parishin A | Gastrodin, Parishin B, Parishin C, 4-HBA, Parishin E, Parishin G | Hydrolyzation, Oxidation, Sulfation, Glucuronidation | mdpi.comresearchgate.netnih.govglpbio.comcaymanchem.comsemanticscholar.orgmdpi.com |

Data Table: Enzymatic Hydrolysis of Parishin A by GeCXE9

| Enzyme | Substrate | Products | Reference |

| GeCXE9 | Parishin A | Parishin B, Parishin C | nih.govresearchgate.net |

| Absence of GeCXE9 | Parishin A | Parishin B (primarily/solely) | nih.govresearchgate.netresearchgate.net |

Pharmacological Activities and Molecular Mechanisms of Action of Parishin Compounds

Neuropharmacological Activities

Parishins have demonstrated promising neuropharmacological effects, suggesting their potential in treating various neurological disorders. nih.govresearchgate.netchemfaces.com

Neuroprotective Mechanisms Against Brain Tissue Injury (e.g., Cerebral Ischemia, Oxidative Stress)

Parishin C has shown neuroprotective effects against cerebral ischemia-induced brain tissue injury in rat models. This protective effect is partly attributed to its ability to inhibit oxidative stress and inflammation. nih.govnih.gov Studies suggest that Parishin C can suppress oxidative stress and the release of pro-inflammatory factors in the context of cerebral ischemia damage. researchgate.netnih.gov It has been observed to increase antioxidant expression and decrease the expression of pro-inflammatory cytokines. researchgate.netnih.gov Parishin A has also demonstrated good neuroprotective effects against brain disorders. targetmol.comchemfaces.comphytopurify.commdpi.com

Amelioration of Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)

Parishin compounds, including Parishin C, are being investigated for their potential in mitigating neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). ontosight.ai Parishin A has shown the ability to ameliorate cognitive decline in Alzheimer's disease models, potentially by promoting PS1 autophagy. frontiersin.org In Aβ-induced AD models, Parishin A can improve oxidative stress levels, inflammation levels, and salvage synaptic dysfunctions. frontiersin.org It has also been shown to reduce the levels of total and phosphorylated Tau in AD models. frontiersin.org Parishin C has demonstrated protective effects against Aβ-induced long-term potentiation damage, involving N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Parishin B has been noted for its neuroprotective effects against brain disorders and its potential to prevent vascular dementia. phytopurify.comchemfaces.comselleckchem.com

Antipsychotic Effects and Modulation of Neurotransmitter Systems (e.g., 5-HT(1A) Receptor Activation by Parishin C)

Parishin C has demonstrated antipsychotic effects, which are suggested to involve the activation of 5-HT(1A) receptors. chemfaces.com Research indicates that Parishin C can ameliorate phencyclidine-induced abnormal behaviors in mice, and these effects are reversed by a 5-HT(1A)-receptor antagonist. chemfaces.com Parishin C has shown high affinity and agonist activity at the 5-HT(1A) receptor in binding assays. chemfaces.com Parishin compounds in general have been reported to possess antipsychotic effects. frontiersin.orgresearchgate.net

Anti-Inflammatory Activities and Associated Cellular Signaling Pathways

Parishin compounds exhibit significant anti-inflammatory activities. frontiersin.orgnih.govresearchgate.nettargetmol.com Parishin A has been shown to reduce the expression of inflammatory factors and inhibit the expression of inflammatory factors while promoting M2 polarization of macrophages. frontiersin.org It can regulate the levels of inflammatory cytokines in Aβ-induced mouse models. frontiersin.org Parishin A's anti-inflammatory effects have been observed in conditions such as tendinopathy, where it can modulate macrophage polarization by inhibiting gene transcription and protein phosphorylation of signal transducers and activators of transcription 1 (STAT1). nih.gov Parishin C has also been shown to efficiently reduce levels of inflammatory cytokines in vivo. researchgate.net Parishin treatment in general has been reported to attenuate pro-inflammatory cytokines like IL-6 and TNF-α secretion in macrophages, potentially through the JAK/STAT1 pathway. nih.gov

Anti-Aging Mechanisms

Aging is a complex process characterized by progressive functional decline at the cellular, tissue, and organismal levels. Parishin compounds have demonstrated anti-aging effects through several proposed mechanisms, including the modulation of cellular senescence pathways, alleviation of vascular aging, and regulation of gut microbiota composition and metabolome.

Modulation of Cellular Senescence Pathways (e.g., Sir2/Uth1/TOR Signaling Pathway)

Studies, particularly in yeast models, have indicated that parishin compounds can influence key signaling pathways associated with cellular senescence and longevity. Parishin has been shown to extend the lifespan of yeast, an effect linked to its regulation of the Sir2/Uth1/TOR signaling pathway. mdpi.comwindows.netnih.govtargetmol.comnih.govuni.lu Research indicates that parishin treatment can lead to increased expression of the SIR2 gene and inhibition of the Uth1/TOR signaling pathway. mdpi.comtargetmol.comnih.gov The SIR2 gene is recognized as a significant longevity gene, and its increased expression or enzymatic activity can prolong yeast lifespan. targetmol.com Furthermore, the Uth1 and TOR signaling pathways are implicated in the anti-aging effects of parishin, with evidence suggesting that Uth1 can upregulate the TOR signaling pathway. targetmol.com

Alleviation of Vascular Aging (e.g., Klotho/FoxO1 Signaling Pathway)

Vascular aging, characterized by the senescence of vascular endothelial cells, is a major contributor to vascular dysfunction and age-related diseases. Research suggests that parishin can help alleviate vascular aging. A study investigating the effects of parishin on vascular aging in mice and human coronary artery endothelial cells (HCAEC) found that parishin treatment alleviated HCAEC senescence and general age-related features in vascular tissue in naturally aged mice. mdpi.commedchemexpress.com Network pharmacology analysis indicated a strong binding affinity of parishin for Klotho, a protein whose levels typically decline with age. medchemexpress.com Parishin treatment was observed to upregulate Klotho expression in the serum and vascular tissue of aged mice. medchemexpress.com Additionally, in the context of the Klotho/FoxO1 signaling pathway, FoxO1 levels were increased in the parishin-treated group, accompanied by a decrease in phosphorylated FoxO1. medchemexpress.comresearchgate.net These findings suggest that parishin may alleviate vascular endothelial cell senescence and vascular aging by increasing Klotho expression. medchemexpress.com

Regulation of Gut Microbiota Composition and Metabolome

The gut microbiota plays a crucial role in host health and is increasingly recognized for its influence on aging phenotypes. Studies in aged mice have demonstrated that parishin can ameliorate aging phenotypes in a manner related to the gut microbiota. Parishin treatment has been shown to alleviate dysbiosis in the gut microbiota, including alterations in microbial diversity and the abundance of certain opportunistic pathogenic bacteria. Furthermore, analysis of the gut metabolome indicated that the parishin-altered gut microbiota significantly impacted the metabolism of sugar, lipids, amino acids, and nucleic acids, leading to an improvement in gut metabolic disorders observed in aged mice. These results suggest that the health-promoting effects of parishin against aging may be closely linked to its ability to remodel the gut microbiota and improve gut metabolism.

Anti-Cancer Activities

Parishin compounds, particularly Parishin A, have demonstrated promising anti-cancer activities, with a focus on inhibiting the growth and progression of oral squamous cell carcinoma.

Inhibition of Oral Squamous Cell Carcinoma (Parishin A)

Oral squamous cell carcinoma (OSCC) is an aggressive malignancy with limited treatment options. Research has explored the potential of Parishin A as an anti-OSCC agent. Studies using OSCC cell lines (YD-10B and Ca9-22) have shown that Parishin A inhibits cell viability in a dose- and time-dependent manner, with significant reductions observed at various concentrations. Parishin A treatment also substantially decreased colony formation and suppressed the migration and invasion abilities of OSCC cells in a dose-dependent manner. These findings collectively support the potential of Parishin A as an anti-OSCC agent by inhibiting OSCC cell growth, colony formation, migration, and invasion.

Table 1: Effects of Parishin A on OSCC Cell Activity

| Activity | Effect of Parishin A Treatment (≥ 40 μM) | Reference |

| Cell Viability | Significant Reduction | |

| Colony Formation | Substantial Decrease | |

| Migration | Significant Suppression | |

| Invasion | Significant Suppression |

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway plays a critical role in regulating cellular processes vital for cancer progression, such as growth, proliferation, and survival, and is frequently dysregulated in cancers including OSCC. Research indicates that Parishin A exerts its inhibitory effects on OSCC by targeting this pathway. Western blot analyses have revealed that Parishin A treatment decreases the phosphorylation levels of PI3K, AKT, and mTOR, while the total levels of these proteins remain unchanged. This demonstrates that Parishin A effectively inhibits the activation of the PI3K/AKT/mTOR pathway, thereby disrupting the signaling mechanisms essential for the proliferation and survival of cancer cells. The inhibition of this pathway by Parishin A is consistent with the observed reductions in OSCC cell viability, colony formation, migration, and invasion.

Table 2: Effect of Parishin A on PI3K/AKT/mTOR Pathway in OSCC Cells

| Protein | Effect of Parishin A on Phosphorylation Levels | Reference |

| PI3K | Decreased | |

| AKT | Decreased | |

| mTOR | Decreased |

Inhibition of Breast Cancer Lung Metastasis (Parishin B)

Parishin B (PB) has demonstrated inhibitory effects on breast cancer lung metastasis. Studies have shown that PB can bind to TRIB3, a protein reported to mediate breast cancer proliferation and metastasis through interaction with AKT1. nih.govnih.govfrontiersin.org By targeting TRIB3, PB can inhibit breast cancer progression and lung metastasis. nih.govnih.govfrontiersin.org This highlights PB's potential as a therapeutic agent for breast cancer treatment. nih.govnih.govfrontiersin.org

A key mechanism by which Parishin B inhibits breast cancer lung metastasis is through the blockade of the TRIB3-AKT1 protein interaction. TRIB3 interacts with AKT1, disrupting the interaction between FOXO1 and AKT1. nih.govfrontiersin.org This disruption inhibits FOXO1 degradation, subsequently enhancing the expression of the transcription factor SOX2, which contributes to the stemness, proliferation, and migration of breast cancer cells. nih.govfrontiersin.org PB has been screened and identified as a possible inhibitor of TRIB3, and experimental assays have indicated that PB can target TRIB3 and block its binding to AKT1. nih.govnih.govfrontiersin.org Targeting TRIB3 to block the TRIB3-AKT1 interaction is considered an effective therapeutic strategy for breast cancer. nih.govfrontiersin.org

Parishin B has also been shown to influence cell cycle regulation in breast cancer cells. RNA sequencing analysis suggested that PB could inhibit the proliferation and invasion of breast cancer cells related to the cell cycle. nih.govnih.govfrontiersin.org Flow cytometry studies have indicated that PB significantly inhibited the G2/M phase of the cell cycle in breast cancer cells, leading to reduced cell proliferation. nih.gov Additionally, Western blot analysis measured the expression levels of cell cycle-related control proteins, such as CDK1 and Cyclin B1, yielding results consistent with the observed cell cycle inhibition. nih.gov

Blockade of TRIB3-AKT1 Protein Interaction

Immunomodulatory Effects in Oncological Contexts

Parishin compounds, including Parishin A, may contribute to cancer treatment not only through direct cytotoxic effects but also by modulating the immune system to enhance anti-cancer activities. mdpi.comnih.gov Gastrodia elata derivatives have been shown to exhibit immunomodulatory properties that enhance the effectiveness of immune cells in targeting cancer cells. mdpi.comnih.gov Specifically, Parishin-related compounds have demonstrated the ability to significantly enhance antibody-dependent cellular cytotoxicity (ADCC), which is vital for improving immune responses against cancer cells. mdpi.comnih.gov Furthermore, phenolic compounds present in the rhizomes of R. gastrodiae, such as gastrodin (B1674634), 4-hydroxybenzyl alcohol, and Parishin B, have been shown to stimulate macrophages to release nitric oxide (NO) and enhance phagocytosis in a dose-dependent manner, producing immunological activity. frontiersin.org

Cardioprotective Effects Against Cardiac Aging

Parishin has demonstrated cardioprotective effects against cardiac aging. mdpi.com Studies in naturally aged mice have shown that Parishin treatment improved cardiac function, ameliorated aging-induced cardiac injury, hypertrophy, and fibrosis. researchgate.netnih.gov Parishin treatment also decreased cardiac senescence biomarkers such as p16Ink4a, p21Cip1, and IL-6, while increasing the expression of SIRT1, a "longevity factor," in heart tissue. researchgate.netnih.gov Transcriptomic analysis indicated that Parishin treatment alleviated cardiac aging-related downregulation of Gja1 and upregulation of Cyp2e1, Ccna2, Cdca3, and Fgf12 in heart tissues. researchgate.netnih.gov Correlation analysis suggested a strong connection between the anti-aging effect of Parishin and its regulation of gut microbiota and metabolism in the aged intestine. researchgate.netnih.gov

Here is a summary of the effects of Parishin treatment on cardiac aging in naturally aged mice:

| Parameter | Effect of Parishin Treatment (vs. Aged Control) | Reference |

| Cardiac Function | Improved | researchgate.netnih.gov |

| Cardiac Injury | Ameliorated | researchgate.netnih.gov |

| Cardiac Hypertrophy | Ameliorated | researchgate.netnih.gov |

| Cardiac Fibrosis | Ameliorated | researchgate.netnih.gov |

| p16Ink4a (senescence biomarker) | Decreased | researchgate.netnih.gov |

| p21Cip1 (senescence biomarker) | Decreased | researchgate.netnih.gov |

| IL-6 (senescence biomarker) | Decreased | researchgate.netnih.gov |

| SIRT1 ("longevity factor") | Increased | researchgate.netnih.gov |

| Gja1 (cardiac gene) | Alleviated downregulation | researchgate.netnih.gov |

| Cyp2e1, Ccna2, Cdca3, Fgf12 (cardiac genes) | Alleviated upregulation | researchgate.netnih.gov |

Antiviral Activities

Parishin A has exhibited antiviral activity by inhibiting Zika virus entry. mdpi.com This inhibition occurs through binding to the Zika virus envelope protein. dntb.gov.ua While the search results specifically mention Parishin A in the context of Zika virus, other natural compounds, including polysaccharides from medicinal herbs, have demonstrated antiviral activities through various mechanisms. dntb.gov.ua

Pharmacokinetic and Metabolic Research of Parishin Compounds

Investigation of Absorption and Distribution Profiles in Biological Systems

Studies investigating the absorption and distribution of parishin compounds in biological systems, particularly in animal models like rats and beagle dogs, have been conducted using advanced analytical techniques such as HPLC and LC-MS/MS who.intmdpi.commdpi.comnih.gov. Following oral administration of Gastrodia elata extract, parishin and its derivatives can be detected in plasma and various tissues who.intnih.gov.

Research indicates that parishin is rapidly metabolized after administration. While some studies detected parishin in the lungs and kidneys after oral administration of Gastrodia elata extract, and in the brain at higher doses, the parent compound itself may not be readily absorbed or has low absolute bioavailability compared to its metabolites like gastrodin (B1674634) mdpi.com. For instance, the peak concentration (Cmax) of parishin was found to be much lower than that of gastrodin at various doses mdpi.com.

Parishin C, a derivative of parishin, has been detected in plasma and different organs in rats after intragastric administration of Gastrodia elata extract, with detection possible from 0.5 to 10 hours post-administration who.intnih.gov. Tissue distribution studies in rats showed that Parishin C content was highest in the heart, followed by the liver and spleen who.intnih.gov. The content of Parishin C reached peak levels at different times in various tissues, such as 4 hours in the heart, 7 hours in the liver, 4 hours in the spleen, and 10 hours in the kidney who.int. Lower concentrations were observed in the lung and brain who.int.

Studies in beagle dogs using tall Gastrodia capsules, which contain parishin compounds, have also investigated the pharmacokinetics of parishin and its derivatives, including parishin B, C, and E mdpi.com. These studies employed sensitive LC-MS/MS methods to quantify the compounds in plasma mdpi.com.

The absorption rate of parishin can be influenced by the formulation administered. When Gastrodia elata extract was used, parishin reached its peak time (Tmax) faster compared to the administration of Gastrodia elata powder at middle and high doses nih.gov. The relative bioavailability of parishin from G. elata extract compared to powder varied with dose nih.gov.

Pharmacokinetic studies have shown that parishin compounds and their metabolites are quickly distributed and slowly eliminated in plasma who.intnih.gov. For Parishin C, the data in rats after intragastric administration of Gastrodia elata extract were fitted with a one-compartment model who.int.

Identification and Characterization of In Vivo Metabolites

Parishin compounds are known to undergo significant metabolism in biological systems, both in vitro and in vivo mdpi.comresearchgate.net. A primary metabolic pathway involves the hydrolysis of parishin and its derivatives researchgate.netnih.gov. Parishin A, for example, is metabolized into gastrodin via intermediate parishins such as Parishin B, C, or E mdpi.comcaymanchem.comresearchgate.net. This process ultimately leads to the formation of gastrodin, 4-hydroxybenzyl alcohol (4-HBA), glucose, and citric acid mdpi.comcaymanchem.comresearchgate.net.

In vivo studies in rats have identified numerous metabolites of parishin. Using techniques like UHPLC/Q-TOF MS, researchers detected and characterized 14 metabolites in rat plasma and urine after intragastric administration of parishin, including seven hydrolyzates and seven derivatives of gastrodin researchgate.netnih.gov. These metabolic transformations involve processes such as hydrolyzation, oxidation, sulfation, and glucuronidation researchgate.netnih.gov.

Specific metabolites identified in vivo include gastrodin, 4-HBA, Parishin B, and Parishin C, which were detectable in rat plasma within minutes of administration mdpi.com. Other metabolites of gastrodin detected in vivo include p-hydroxy phenyl pyran glucose aldehyde acid, p-aldehyde phenyl-β-D-glucopyranoside, p-formyl phenyl -β-D-glucopyranoside, and p-hydroxybenzaldehyde .

Parishin itself is considered to function mainly as a prodrug, undergoing hydrolysis before being absorbed into the bloodstream researchgate.netnih.gov. The hydrolyzate, primarily gastrodin, is then subject to further metabolism researchgate.netnih.gov. Intestinal microorganisms can also contribute to the transformation of parishin into gastrodin and other metabolites researchgate.net.

Correlation of Metabolite Formation with Pharmacological Activities

The metabolic conversion of parishin compounds into bioactive metabolites, particularly gastrodin and 4-HBA, is considered significant for their pharmacological effects mdpi.com. Research suggests that parishin primarily acts as a prodrug, with its pharmacological activities largely attributed to its hydrolytic product, gastrodin, and subsequent metabolites researchgate.netnih.gov.

The biotransformation between parishin and gastrodin, as well as among different parishin derivatives (Parishin B, C, and E), has been observed in vivo mdpi.comresearchgate.net. Correlation analysis of plasma concentrations of these compounds over time has indicated that they can be interconverted at different rates in vivo mdpi.comresearchgate.net.

While parishin compounds themselves may possess some biological activities, their rapid metabolism suggests that the systemic exposure to the parent compounds might be limited, and the pharmacological effects could be mediated, at least in part, by their more abundant and potentially more active metabolites mdpi.comresearchgate.net. For example, both parishin and Parishin B have been suggested as potentially active compounds based on their in vivo concentrations, warranting further investigation into their pharmacological roles researchgate.net.

Research on specific pharmacological activities, such as the protective effects against myocardial H/R injury, has also investigated the roles of both parishin derivatives (like Parishins J and B) and gastrodin, suggesting that multiple components and their metabolites may contribute to the observed therapeutic outcomes .

Pharmacokinetic Parameters of Parishin C in Rat Plasma after Intragastric Administration of Gastrodia elata Extract who.int

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 3 |

| Elimination (h) | 5.34 ± 0.82 |

| Distribution (L/h) | 0.699 ± 0.051 |

Note: These parameters are based on fitting the data to a one-compartment model. who.int

Peak Concentrations (Cmax) and Time to Peak Concentration (Tmax) of Parishin and Metabolites in Rat Plasma mdpi.com

| Compound | Cmax (ng/mL) | Tmax (min) |

| Parishin | Not detected | - |

| Gastrodin | 6300 | 45 |

| 4-HBA | 28 | 60 |

| Parishin B | 955 | 60 |

| Parishin C | 592 | 30 |

Note: Data is from a study investigating monomer parishin and its metabolites. mdpi.com

Relative Bioavailability of Parishin from G. elata Extract vs. Powder at Different Oral Doses in Rats nih.gov

| Dose Level | Relative Bioavailability (%) |

| Low | 76.06 |

| Medium | 144.08 |

| High | 127.75 |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular Models for Efficacy and Mechanistic Studies

In vitro studies using various cell lines are fundamental in assessing the direct effects of Parishin compounds on cellular viability, proliferation, migration, invasion, and key signaling pathways.

PC12 cells: PC12 cells, derived from a rat pheochromocytoma, are a widely used neuronal cell model for studying neurotoxicity, neuroprotection, neurosecretion, neuroinflammation, and synaptogenesis. cytion.comnih.govjneurology.com These cells exhibit neuron-like properties and differentiate into sympathetic ganglion neurons when exposed to nerve growth factor (NGF). cytion.comjneurology.commdpi.com Studies have utilized H₂O₂-induced injury models in PC12 cells to investigate the neuroprotective effects of Parishin derivatives. acs.org Compounds like Parishin A have shown potential neuroprotective effects by reversing H₂O₂-induced PC12 cell injury. acs.org Molecular docking studies have also been employed to predict the binding affinities of these compounds with target proteins relevant to neurodegenerative conditions. acs.org

OSCC cell lines: Oral squamous cell carcinoma (OSCC) cell lines, such as YD-10B and Ca9-22, are used to explore the anti-cancer potential of Parishin, particularly Parishin A. nih.govmdpi.comresearcher.liferesearchgate.netresearchgate.net Research has demonstrated that Parishin A inhibits the viability of OSCC cells in a dose- and time-dependent manner, without significantly affecting normal human gingival fibroblasts. nih.govmdpi.comresearcher.liferesearchgate.netresearchgate.net Colony formation assays show a substantial decrease in colony formation at higher Parishin A concentrations. nih.govmdpi.comresearcher.life Migration and invasion abilities of OSCC cells are also significantly suppressed by Parishin A treatment. nih.govmdpi.comresearcher.life

Breast cancer cell lines: Breast cancer (BC) cell lines, including MDA-MB-231, are utilized to investigate the effects of Parishin derivatives like Parishin B on cancer progression. frontiersin.org Studies have shown that Parishin B can inhibit the proliferation and migration of BC cells in vitro. frontiersin.org

Below is a table summarizing some findings from in vitro studies:

| Cell Line | Parishin Compound | Observed Effect | Key Findings |

| PC12 | Parishin A | Reversal of H₂O₂-induced injury | Potential neuroprotective effects, predicted binding affinity to AD-related targets. acs.org |

| YD-10B (OSCC) | Parishin A | Inhibition of cell viability, colony formation, migration, and invasion | Dose- and time-dependent inhibition, significant effects at ≥40 μM. nih.govmdpi.comresearcher.liferesearchgate.netresearchgate.net |

| Ca9-22 (OSCC) | Parishin A | Inhibition of cell viability, colony formation, migration, and invasion | Dose- and time-dependent inhibition, significant effects at ≥40 μM. nih.govmdpi.comresearcher.liferesearchgate.netresearchgate.net |

| MDA-MB-231 (Breast Cancer) | Parishin B | Inhibition of proliferation and migration | Associated with blocking TRIB3-AKT1 interaction. frontiersin.org |

Advanced Molecular and Cellular Biology Techniques Employed in Mechanistic Elucidation

A range of advanced techniques is employed to unravel the molecular and cellular mechanisms underlying Parishin's effects.

Western Blot: Western blotting is widely used to examine the expression levels of specific proteins involved in various cellular processes. mdpi.comfrontiersin.orgnih.govresearchgate.netomicsdi.org In OSCC studies, Western blot analysis has been used to assess the protein expression levels related to the PI3K/AKT/mTOR signaling pathway and epithelial-mesenchymal transition (EMT) markers like E-cadherin, N-cadherin, and vimentin (B1176767), showing that Parishin A treatment decreases the phosphorylation levels of PI3K, AKT, and mTOR and modulates EMT markers. nih.govmdpi.comresearchgate.netresearchgate.net In breast cancer research, Western blotting has been used to assess the effect of Parishin B on TRIB3 protein levels and confirm its interaction with AKT1. frontiersin.org Western blotting is also used in aging studies to examine the expression of proteins like α-Klotho and senescent markers. nih.govfrontiersin.orgresearchgate.netnih.govomicsdi.org In AD models, Western blotting detects protein levels related to amyloid production, autophagy, and phosphorylated Tau. nih.govfrontiersin.org

IHC (Immunohistochemistry): Immunohistochemistry is used to visualize the tissue distribution and expression levels of target proteins in situ. mdpi.comnih.govnih.gov In OSCC research, IHC analysis has been used to show increased p-PI3K expression in OSCC tissues compared to normal tissues and to investigate the effect of Parishin A treatment on this expression. mdpi.com In aging studies, IHC reveals the expression of α-Klotho in vascular tissue. nih.gov IHC is also used to investigate the effects of Parishin on gut aging by examining markers like TJP. nih.gov

RNA-seq (RNA Sequencing): RNA sequencing is a powerful tool for comprehensive analysis of gene expression profiles, providing insights into the global transcriptional changes induced by Parishin treatment. frontiersin.orga-z.lu RNA-seq has been employed in breast cancer studies to elucidate the anti-breast cancer mechanism of Parishin B by studying potential mechanisms. frontiersin.org Transcriptomic analysis using RNA-seq has also been performed in aging studies to understand how Parishin treatment alleviates cardiac aging by examining changes in gene expression in heart tissues. a-z.lu

Co-IP (Co-Immunoprecipitation): Co-immunoprecipitation is used to investigate protein-protein interactions. frontiersin.orgmtoz-biolabs.com This technique has been utilized in breast cancer research to demonstrate that Parishin B can block the binding of TRIB3 to AKT1, suggesting a mechanism for its anti-cancer effects. frontiersin.orgfrontiersin.org

Flow Cytometry: Flow cytometry is used for analyzing cell populations and various cellular properties, including apoptosis and cell cycle distribution. frontiersin.org In breast cancer studies, flow cytometry has been used to assess the effect of Parishin B on apoptosis and cell cycle progression. frontiersin.org

These techniques collectively provide a comprehensive approach to understanding how Parishin compounds exert their biological effects at the molecular and cellular levels in various preclinical models.

Structure Activity Relationship Sar Studies of Parishin Derivatives

Synthesis and Isolation of Novel Parishin Analogues and Derivatives

The primary source for parishin compounds is the rhizome of Gastrodia elata. Isolation of parishin and its derivatives typically involves various chromatographic techniques. Recent studies have reported the systematic investigation and isolation of novel gastrodin (B1674634) derivatives from G. elata, including unique gastrodin isocitrate derivatives and several differently substituted parishin derivatives. acs.orgacs.org These isolation procedures often utilize methods such as silica (B1680970) gel column chromatography, microporous resin chromatography, and high-performance liquid chromatography (HPLC) to separate and purify the compounds. acs.orgnih.gov Structural identification of these isolated compounds is primarily based on spectroscopic data, including 1D and 2D NMR, high-resolution ESI-MS data, and HPLC analysis. acs.orgacs.org Derivatization-HPLC analysis can also be employed to determine the sugar units present in the novel compounds. acs.orgnih.gov Beyond Gastrodia elata, parishin-related compounds, including novel derivatives, have also been isolated from other plant sources, such as the twig of Maclura tricuspidata, using similar chromatographic methods. mdpi.com

Systematic Analysis of Structural Modifications and Their Impact on Biological Activities

Systematic analysis of structural modifications and their impact on biological activities is a key aspect of SAR studies on parishin derivatives. Researchers are investigating how variations in the chemical structure of parishins influence their pharmacological properties, particularly their neuroprotective effects. Studies have evaluated the neuroprotective activity of representative gastrodin and parishin derivatives using in vitro models, such as a hydrogen peroxide-induced neuronal injury model in PC12 cells. acs.orgacs.org These studies aim to correlate specific structural features with the observed levels of neuroprotection.

For instance, a comparison of compounds with different backbone structures, such as a gastrodin isocitrate derivative (with an isocitric acid backbone) and a parishin derivative (with a citric acid backbone), has indicated that the nature of the backbone can be crucial for neuroprotective effects. acs.org Differences in the position of the hydroxyl group substituents on the backbone might influence the neuroprotective potential. acs.org

Molecular docking analysis is also employed in SAR studies to predict the binding energies and interaction modes of parishin derivatives with potential biological targets. acs.orgnih.gov This computational approach provides insights into how structural variations might affect the affinity of these compounds for proteins relevant to their biological activities, such as those involved in neurodegenerative pathways. acs.org

Toxicological Research and Safety Profile Investigations of Parishin Compounds

In Vitro Cytotoxicity Assessments on Normal Cell Lines

Studies have investigated the cytotoxic potential of Parishin compounds on normal cell lines to evaluate their safety margin. Parishin A, for instance, has been assessed for its effects on normal human gingival fibroblasts (HGnF cells). Research indicates that Parishin A does not significantly affect the viability of HGnF cells, suggesting a lack of potential toxicity to these normal oral cells. nih.govmdpi.com This contrasts with its observed dose- and time-dependent inhibitory effects on oral squamous cell carcinoma (OSCC) cell lines, indicating a degree of selective toxicity towards cancer cells over normal cells. nih.govmdpi.comresearchgate.net

Parishin B has also been evaluated for its toxicity in normal breast cells. In vitro experiments have indicated that Parishin B exhibits anti-breast cancer activity without notable toxicity to normal mammary cells, suggesting a selective cytotoxic effect on cancer cells. nih.govfrontiersin.orgnih.govresearchgate.net

While some studies on other compounds or particles note that normal cells can be more sensitive to certain agents than cancerous ones, this does not appear to be a general finding for Parishin A and Parishin B based on the available research. mdpi.com

In Vivo Safety and Tolerability Evaluations in Preclinical Models

Preclinical in vivo studies have been conducted to evaluate the safety and tolerability of Parishin compounds. Parishin C has been described as a prominent bioactive compound in Gastrodia elata with "little toxicity". nih.gov

Parishin A is metabolized in vivo to other compounds including gastrodin (B1674634), p-hydroxybenzyl alcohol, Parishin B, and Parishin C. caymanchem.com

Examination of Potential Adverse Effects and Target Organ Toxicity

Information regarding the potential adverse effects and target organ toxicity of Parishin compounds in detailed preclinical studies is limited within the provided search results.

Safety data sheets for Parishin A, Parishin B, and Parishin C indicate that these compounds are classified as "Harmful if swallowed" according to the Globally Harmonized System (GHS), falling under Acute Toxicity - Oral Category 4. nih.govcaymanchem.comcaymanchem.comcaymanchem.com Precautionary statements associated with this classification include washing thoroughly after handling, not eating, drinking, or smoking when using the product, and rinsing the mouth if swallowed. nih.govcaymanchem.com

For Parishin A, a safety data sheet indicates no irritant effect on the skin or eye and no sensitizing effects known. caymanchem.com It is not listed by the IARC, NTP, or OSHA-Ca as a carcinogen. caymanchem.com It is also noted as slightly hazardous for water, and large quantities should not reach groundwater, water courses, or sewage systems. caymanchem.com

While some predictive data for Parishin (likely referring to Parishin A based on CID) suggests potential for carcinogenicity (0.64 score) and some level of predicted organ toxicity (hERG Blockers 0.815, H-HT 0.077, DILI 0.93), these are computational predictions and require experimental validation. The same source predicts low Ames toxicity (0.077).

Parishin C is also classified as harmful if swallowed based on information from one company notification to the ECHA C&L Inventory. nih.gov

Although preclinical studies investigate the efficacy of Parishin compounds in various disease models, detailed reports on comprehensive toxicological profiles, including specific target organ toxicity assessments beyond the general hazard classifications, are not prominently available in the provided search snippets. The focus of many studies appears to be on the therapeutic potential and lack of significant toxicity to normal cells at effective concentrations in in vitro or specific in vivo disease models.

Advanced Research Perspectives and Future Directions for Parishin Compounds

Elucidation of Undiscovered Molecular Mechanisms and Signaling Pathways

Current research has begun to uncover some of the molecular mechanisms through which Parishin compounds exert their effects. For instance, Parishin, a phenolic glucoside from Gastrodia elata, has been shown to exhibit antiaging effects and extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway. medchemexpress.com Parishin A, another derivative, has demonstrated anti-cancer potential in oral squamous cell carcinoma (OSCC) by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.govmdpi.comresearchgate.net This inhibition leads to decreased phosphorylation levels of key proteins in the pathway, including PI3K, AKT, and mTOR, ultimately suppressing cancer cell proliferation and survival. nih.govresearchgate.net Parishin A also appears to modulate epithelial-mesenchymal transition (EMT) by increasing E-cadherin levels and decreasing N-cadherin and vimentin (B1176767) levels, contributing to the inhibition of migration and invasion in OSCC cells. nih.gov

Furthermore, Parishin A has been investigated for its role in modulating macrophage polarization, a process crucial in inflammatory conditions like tendinopathy. nih.govresearchgate.net Studies indicate that Parishin A can promote the transition of macrophages towards an anti-inflammatory M2-like phenotype while suppressing the pro-inflammatory M1-like phenotype, potentially through the JAK/STAT1 signaling pathway. nih.govresearchgate.net Another derivative, Parishin C, has also shown the ability to reduce inflammatory cytokine levels in vivo. nih.gov

Despite these findings, a comprehensive understanding of all the molecular targets and signaling networks influenced by the various Parishin compounds remains an active area of research. Future studies are needed to fully map the complex interactions and downstream effects of these compounds within different cellular contexts and disease states. ontosight.ai

Rational Design and Synthesis of Novel Parishin-Based Therapeutic Agents

The promising biological activities of Parishin compounds provide a strong foundation for the rational design and synthesis of novel therapeutic agents. Rational drug design involves utilizing structural and mechanistic information to create compounds with improved potency, selectivity, and pharmacokinetic properties. longdom.orgmdpi.comresearchgate.netnih.gov

Based on the understanding of how Parishin compounds interact with specific biological targets, researchers can design modified structures or entirely new molecules that retain or enhance desirable activities while minimizing potential off-target effects. longdom.org For example, understanding the interaction of Parishin A with the PI3K/AKT/mTOR pathway in cancer cells nih.gov could guide the synthesis of analogs with optimized binding affinities or metabolic stability. Similarly, insights into the modulation of macrophage polarization by Parishin A nih.gov could inform the design of compounds for inflammatory disorders.

The synthesis of novel Parishin-based agents can involve various strategies, including structural modification of the natural Parishin scaffold or the synthesis of mimetics that mimic the key pharmacophores responsible for their biological activity. researchgate.net Advances in synthetic chemistry, including green chemistry approaches, can facilitate the efficient and sustainable production of these novel compounds. nih.gov The synthesized compounds would then undergo rigorous in vitro and in vivo evaluations to assess their efficacy and mechanisms of action. mdpi.comresearchgate.netnih.govresearchgate.net

Optimization of Isolation and Environmentally Sustainable Synthesis Methods

Parishin compounds are typically isolated from natural sources, primarily Gastrodia elata. medchemexpress.comcaymanchem.commedchemexpress.com Optimizing the isolation process is crucial for obtaining high yields of pure compounds in a cost-effective and environmentally friendly manner. Research in this area focuses on developing efficient extraction and purification techniques that minimize solvent usage and energy consumption.

Furthermore, the development of environmentally sustainable synthesis methods for Parishin compounds and their analogs is a significant future direction. dovepress.com Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied in chemical synthesis. nih.govplantarc.comacs.org This includes exploring alternative solvents, developing catalytic methods, and utilizing renewable resources. nih.govplantarc.comacs.orgdergipark.org.trcore.ac.uk

Developing sustainable synthesis routes for Parishin compounds would not only reduce the environmental impact of their production but also ensure a more reliable and scalable supply for research and potential therapeutic use. dergipark.org.tr This could involve total synthesis approaches or semi-synthesis starting from readily available precursors.

Application of Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

Diseases are complex processes involving intricate networks of interacting molecules and pathways. nih.govresearchgate.net Systems biology and network pharmacology offer powerful frameworks to understand how Parishin compounds exert their effects within this complexity. nih.govnih.govpatsnap.commdpi.comnih.gov

Systems biology aims to understand biological systems as a whole, integrating data from various levels, such as genomics, proteomics, and metabolomics. nih.govresearchgate.net By applying systems biology approaches, researchers can gain a more holistic view of how Parishin compounds influence cellular processes and signaling networks. nih.govresearchgate.net

Network pharmacology, a related field, focuses on analyzing the interactions between drugs, targets, and diseases within a network context. patsnap.commdpi.comnih.gov This approach can help identify multiple targets of Parishin compounds and elucidate the complex interplay between these targets and disease pathways. mdpi.comnih.gov By shifting from a "one drug, one target" paradigm to a "network target, multi-component" strategy, network pharmacology aligns well with the multi-faceted nature of natural compounds like Parishin. mdpi.com

Applying these approaches to Parishin research can provide a more comprehensive understanding of their mechanisms of action, identify potential synergistic effects with other therapies, and predict their efficacy and potential off-target effects. mdpi.com

Prospects for Clinical Translation and Human Studies

While much of the research on Parishin compounds is currently at the preclinical stage, the promising findings regarding their biological activities, particularly in areas like anti-aging and anti-cancer, highlight their potential for clinical translation. nih.govontosight.ainih.gov

Translating preclinical findings into clinical applications is a complex process that involves rigorous testing in human subjects. nih.govhelsinki.fiplengegen.com This typically progresses through different phases of clinical trials to evaluate safety, efficacy, and optimal dosing. ontosight.ainih.gov

For Parishin compounds, future prospects include conducting well-designed clinical studies to assess their therapeutic potential in specific conditions where preclinical studies have shown promise, such as certain types of cancer or age-related disorders. nih.govmdpi.com These studies would need to carefully evaluate the pharmacokinetics and pharmacodynamics of Parishin compounds in humans, as well as their clinical efficacy and safety profile. ontosight.ai

Challenges in clinical translation include ensuring the bioavailability and metabolic stability of the compounds in humans and identifying appropriate patient populations and biomarkers to monitor treatment response. nih.govplengegen.com However, the growing interest in natural product-based therapies and advancements in clinical research methodologies offer favorable prospects for the future clinical evaluation of Parishin compounds.

Pharmacogenomic and Personalized Medicine Implications in Future Therapies

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, has significant implications for the future development and application of Parishin-based therapies. dovepress.comresearchgate.netimsociety.orgrevistafarmaciahospitalaria.esnih.gov

Individuals exhibit genetic variations that can affect drug metabolism, transport, and target interaction, leading to differences in efficacy and the likelihood of adverse effects. dovepress.comresearchgate.netrevistafarmaciahospitalaria.es Applying pharmacogenomic approaches to Parishin compounds can help identify genetic markers that predict how a patient will respond to treatment. researchgate.netrevistafarmaciahospitalaria.es

In the context of personalized medicine, this information can be used to tailor Parishin-based therapies to individual patients, optimizing treatment outcomes and minimizing risks. dovepress.comresearchgate.netimsociety.orgrevistafarmaciahospitalaria.esnih.gov For example, identifying genetic variants that influence the metabolism of Parishin compounds could help determine the appropriate dose for a particular patient. Similarly, understanding how genetic differences in signaling pathways targeted by Parishin compounds affect their efficacy could guide patient selection for treatment.

Future research should explore the pharmacogenomic landscape related to Parishin compounds to identify relevant genetic polymorphisms and develop predictive biomarkers. revistafarmaciahospitalaria.esnih.gov This will be crucial for moving towards a personalized medicine approach in the clinical application of Parishin-based therapies, ensuring that the right treatment is given to the right patient. dovepress.comresearchgate.netimsociety.org

Q & A

Q. What is the chemical structure of Parishin, and how is it isolated from natural sources?

Parishin (Parishin A) is a phenolic glucoside composed of gastrodin and citric acid, isolated from the rhizome of Gastrodia elata. Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural confirmation is achieved via NMR and MS analysis .

Q. What are the primary bioactivities of Parishin reported in model organisms?

Parishin exhibits anti-aging effects in yeast by modulating the Sir2/Uth1/TOR signaling pathway, extending replicative lifespan. Key assays include measuring SOD activity, ROS accumulation, and lipid peroxidation levels. These effects are validated using gene knockout strains (e.g., uth1Δ, sir2Δ) to confirm pathway specificity .

Q. How does Parishin stability vary under different experimental conditions?

Parishin degrades via ester bond hydrolysis, influenced by temperature and pH. Kinetic studies using HPLC-DAD-ESI-MSn show degradation follows first-order kinetics. For reproducible results, maintain neutral pH and temperatures below 40°C during extraction and storage .

Advanced Research Questions

Q. What experimental strategies can elucidate Parishin's dual role in antioxidant activity and TOR pathway modulation?

- Approach 1: Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in yeast treated with Parishin, focusing on TORC1 targets (e.g., RPS26A, RPL9A).

- Approach 2: Combine ROS scavenging assays with TOR pathway inhibitors (e.g., rapamycin) to dissect causal relationships.

- Validation: Compare results across wild-type and mutant strains (e.g., sod1Δ, uth1Δ) to isolate pathway contributions .

Q. How can researchers resolve contradictions in reported degradation pathways of Parishin under different experimental conditions?

- Method: Conduct systematic reviews of degradation studies, noting variables like solvent systems, pH, and analytical techniques (e.g., LC-MS vs. UV detection).

- Data Analysis: Apply Arrhenius equations to model temperature-dependent degradation and compare activation energies across studies.

- Replication: Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines) to identify methodological discrepancies .

Q. What are the challenges in quantifying Parishin metabolites in complex biological matrices, and how can they be addressed?

- Issue: Co-elution of Parishin derivatives (e.g., Parishin B, C) in HPLC due to structural similarity.

- Solution: Use high-resolution MS (HRMS) with tandem MS/MS fragmentation to distinguish isomers.

- Validation: Spike samples with isotopically labeled Parishin (e.g., ^13C-gastrodin) to confirm recovery rates and minimize matrix effects .

Q. How can computational modeling enhance the understanding of Parishin's interaction with aging-related proteins?

- Strategy 1: Perform molecular docking simulations (e.g., AutoDock Vina) to predict Parishin binding to Sir2 or Uth1.

- Strategy 2: Use molecular dynamics (MD) simulations to analyze conformational changes in target proteins upon Parishin binding.

- Experimental Cross-Check: Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Guidelines

- Reproducibility: Document experimental parameters exhaustively (e.g., pH, temperature gradients, solvent purity) to enable replication. Use open-source platforms like Zenodo to share raw chromatograms and kinetic datasets .

- Ethical Compliance: Ensure all biological studies adhere to institutional biosafety protocols, especially when using genetically modified organisms .

- Data Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies and design follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.